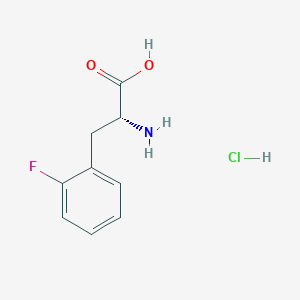

H-D-Phe(2-F)-OH.HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Introduction (R)-2-Amino-3-(2-fluorophenyl)propanoic acid hydrochloride is a fluorinated amino acid derivative. It is significant as a building block in synthesis and is classified as a non-proteinogenic amino acid. The presence of fluorine in its structure makes it an interesting subject for various chemical and pharmaceutical studies.

Synthesis Analysis The synthesis of similar fluorinated amino acid derivatives often involves complex reaction sequences. For instance, the synthesis of related compounds like 2-amino-3-fluoro-2-methylpropanoic acid and 3-fluoro-2-methyl-2-N-(methylamino)propanoic acid was achieved starting from enantiomerically pure alpha-methyl-serine, indicating the importance of chirality in synthesis processes (Yu et al., 2010).

Molecular Structure Analysis Detailed molecular structure analysis often employs techniques like DFT and spectroscopy. For example, the DFT computed zwitterionic monomer and dimer structures of similar fluorinated amino acids have been analyzed using IR and Raman spectroscopy (Pallavi & Tonannavar, 2020). This approach helps in understanding the electronic and vibrational properties of such molecules.

Chemical Reactions and Properties The chemical reactivity of fluorinated amino acids can include a range of transformations. For example, studies on related compounds show that they can participate in various chemical reactions, highlighting the versatility of these fluorinated amino acids in synthetic chemistry. The presence of fluorine often imparts unique reactivity patterns due to its electronegativity and size (Kollmar et al., 2003).

Physical Properties Analysis The physical properties of fluorinated amino acids, such as melting points, solubility, and crystalline structure, are crucial for their application in various fields. These properties are often determined using techniques like X-ray crystallography, which provides detailed insights into the molecular arrangement and stability of these compounds.

Chemical Properties Analysis The chemical properties, like acidity, basicity, and reactivity towards other chemical agents, are key aspects that define the utility of these amino acids in synthesis and pharmaceutical applications. The presence of fluorine significantly alters these properties, often enhancing the compound's stability and reactivity.

科学研究应用

肽合成

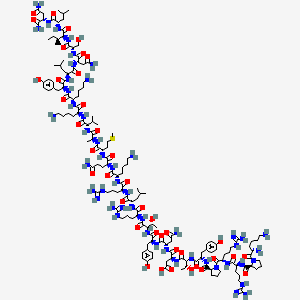

H-D-Phe(2-F)-OH.HCl 是一种氨基酸,是肽的组成部分 {svg_1}. 它用于合成肽,肽是由肽键连接的氨基酸链 {svg_2}. 肽在生物学研究中有着广泛的应用,包括作为治疗剂、生物标志物以及研究蛋白质结构和功能的工具 {svg_3}.

生长激素释放活性

这种化合物被发现是六肽生长激素释放肽的一部分,该六肽在体外和体内都能刺激生长激素的释放 {svg_4}. 这使得它在与生长激素紊乱或治疗相关的医学研究中具有潜在的用途 {svg_5}.

β-氨基酸对映体的酶法合成

该化合物已被用于β-氟苯基取代的β-氨基酸对映体的酶法合成 {svg_6}. 这些对映体因其药理学意义、独特和显著的生物学特性而受到广泛研究 {svg_7}.

抗癌药

3-氨基-3-苯基丙酸是抗癌药(如紫杉醇)中的关键医药中间体,可以通过该化合物合成 {svg_8}. 这使得它在肿瘤学研究领域具有重要价值 {svg_9}.

新型抗生素的合成

该化合物还可以作为合成新型抗生素的基本成分 {svg_10}. 这有可能导致针对细菌感染的新疗法的发展 {svg_11}.

镇痛内啡肽-1类似物四肽

它已被用于合成镇痛内啡肽-1类似物四肽 {svg_12}. 这些用于疼痛管理,并有可能导致新型镇痛药物的开发 {svg_13}.

属性

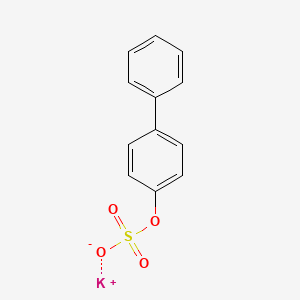

IUPAC Name |

(2R)-2-amino-3-(2-fluorophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2.ClH/c10-7-4-2-1-3-6(7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSTOPARNEYKWBQ-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

122839-51-4 |

Source

|

| Record name | D-Phenylalanine, 2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122839-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1E)-1-[(3'aS,4'R,5'R,6'aR)-5'-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]hexahydro-5,5-dimethylspiro[1,](/img/no-structure.png)

![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)